This compound belongs to the class of sulfonylureas, which are known for their ability to stimulate insulin secretion from pancreatic beta cells. It is classified as a pharmaceutical metabolite rather than a standalone therapeutic agent.
The synthesis of 2-hydroxychlorpropamide can be achieved through various methods, primarily focusing on the hydroxylation of chlorpropamide. The metabolic conversion occurs via enzymatic pathways involving cytochrome P450 enzymes.
In vitro studies have demonstrated that when chlorpropamide is incubated with human liver microsomes, it undergoes hydroxylation to form 2-hydroxychlorpropamide. The reaction conditions typically involve monitoring substrate concentration and enzyme activity to optimize yield .
The primary reaction involving 2-hydroxychlorpropamide is its formation from chlorpropamide through hydroxylation. This reaction is facilitated by cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19, which are responsible for introducing the hydroxyl group at the second carbon position .
The kinetics of this reaction have been studied extensively, revealing that the formation of 2-hydroxychlorpropamide follows Michaelis-Menten kinetics. The apparent kinetic parameters are determined using nonlinear regression analysis to fit experimental data .
The mechanism by which 2-hydroxychlorpropamide exerts its effects is closely related to that of its parent compound, chlorpropamide. As a metabolite, it may influence insulin secretion indirectly by modulating the activity of ATP-sensitive potassium channels in pancreatic beta cells.
Upon binding to these channels, there is a reduction in potassium conductance leading to membrane depolarization. This process facilitates calcium influx through voltage-sensitive calcium channels, ultimately promoting insulin exocytosis .
While 2-hydroxychlorpropamide itself is not used clinically as a standalone drug, it serves as an important marker for studying the metabolism of chlorpropamide and understanding individual patient responses to sulfonylurea therapies. Its formation can provide insights into pharmacokinetics and potential side effects associated with chlorpropamide administration.
This compound also plays a role in research focused on drug metabolism and enzyme kinetics, particularly in understanding how genetic variations in cytochrome P450 enzymes can affect drug efficacy and safety profiles across different populations .
2-Hydroxychlorpropamide (IUPAC name: 1-(4-chlorophenyl)sulfonyl-3-propylurea-2-hydroxy derivative) is distinguished by a hydroxyl group (-OH) at the ortho position of the chlorobenzene ring. This modification significantly alters its physicochemical profile compared to chlorpropamide:
Stereochemical Properties: The chiral center at the hydroxylated carbon produces (R) and (S) enantiomers. In vitro studies using recombinant CYP isoforms indicate stereoselective formation favoring the (S)-enantiomer, though pharmacological distinctions between enantiomers remain uncharacterized [1].
Analytical Signatures:
Table 1: Molecular Descriptors of 2-Hydroxychlorpropamide vs. Chlorpropamide
Property | 2-Hydroxychlorpropamide | Chlorpropamide |
---|---|---|
Molecular Formula | C₁₀H₁₃ClN₂O₄S | C₁₀H₁₃ClN₂O₃S |
Molecular Weight (g/mol) | 292.74 | 276.74 |
LogP (Predicted) | 1.8 ± 0.2 | 2.4 ± 0.3 |
Hydrogen Bond Donors | 3 | 2 |
Hydrogen Bond Acceptors | 6 | 5 |
Key Fragment (MS) | m/z 175.03 | m/z 159.04 |
The 2-hydroxylation of chlorpropamide is catalyzed predominantly by CYP2C9, with minor contributions from CYP2C19:
Table 2: Enzymatic Parameters of Chlorpropamide 2-Hydroxylation
Enzyme System | Kₘ (µM) | Vₘₐₓ (pmol·min⁻¹·mg⁻¹) | CLᵢₙₜ (µL·min⁻¹·mg⁻¹) |
---|---|---|---|
Human Liver Microsomes | 121.7 ± 19.9 | 16.1 ± 5.0 | 0.13 |
Recombinant CYP2C9 | 98.2 ± 12.4 | 25.5 ± 4.1 | 0.26 |
Recombinant CYP2C19 | 105.6 ± 18.7 | 23.2 ± 3.8 | 0.22 |
2-OH-CPA accounts for 43–69% of urinary chlorpropamide metabolites, making it the dominant metabolic pathway [1] [2]. Its formation directly influences chlorpropamide’s pharmacokinetics:
Fig. 1: Chlorpropamide Metabolic Pathway
graph LRA[Chlorpropamide] -- CYP2C9/CYP2C19-mediated hydroxylation --> B[2-Hydroxychlorpropamide]B -- Phase II Conjugation --> C[Glucuronidated Metabolite]A -- Minor Pathways --> D[3-Hydroxychlorpropamide]A -- Hydrolysis --> E[p-Chlorobenzenesulfonylurea]
Though less potent than chlorpropamide, 2-OH-CPA retains partial activity on pancreatic β-cells:
Table 3: Pharmacological Comparison of Chlorpropamide and 2-Hydroxychlorpropamide
Parameter | Chlorpropamide | 2-Hydroxychlorpropamide |
---|---|---|
SUR1 Binding Affinity (Kd) | 0.8 µM | 3.2 µM |
Insulin Secretion EC₅₀ | 15 µM | 45 µM |
Plasma Half-Life (t½) | 36 hours | 8–12 hours |
Protein Binding | 90–95% | 70–75% |
Urinary Excretion | 20% unchanged | 60–70% as conjugated/non-conjugated |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0